N-(1-hydroxy-2-methylpropan-2-yl)-2,2-diphenylacetamide
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Overview
Description
N-(1-hydroxy-2-methylpropan-2-yl)-2,2-diphenylacetamide, commonly known as HMPA, is a widely used polar aprotic solvent in organic chemistry. It is a colorless, viscous liquid with a faint odor and is highly soluble in water, alcohols, and ethers. HMPA is used in a variety of chemical reactions due to its unique properties, including its ability to solvate cations and stabilize anions.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for N-(1-hydroxy-2-methylpropan-2-yl)-2,2-diphenylacetamide involves the reaction of 2,2-diphenylacetic acid with 2-methyl-2-propanol and hydroxylamine hydrochloride.
Starting Materials
2,2-diphenylacetic acid, 2-methyl-2-propanol, hydroxylamine hydrochloride
Reaction
Step 1: Dissolve 2,2-diphenylacetic acid (1.0 g) in dry dichloromethane (10 mL) in a round-bottom flask., Step 2: Add 2-methyl-2-propanol (1.2 mL) and DCC (1.2 g) to the flask and stir the mixture for 2 hours at room temperature., Step 3: Add hydroxylamine hydrochloride (1.0 g) to the reaction mixture and stir for an additional 2 hours., Step 4: Filter the reaction mixture and wash the solid with cold water., Step 5: Recrystallize the product from ethanol to obtain N-(1-hydroxy-2-methylpropan-2-yl)-2,2-diphenylacetamide as a white solid (yield: 80%).
Mechanism Of Action
HMPA is a polar aprotic solvent, meaning that it can solvate cations without interfering with their reactivity. It stabilizes anions by forming hydrogen bonds with them, which can increase their reactivity. HMPA can also solvate polar molecules, making them more soluble in nonpolar solvents.
Biochemical And Physiological Effects
HMPA has been shown to have low toxicity in animal studies, with no observed adverse effects at concentrations up to 1.5 g/kg. It is rapidly metabolized in the liver and excreted in the urine. However, HMPA has been shown to have some mutagenic effects in bacterial and mammalian cells at high concentrations.
Advantages And Limitations For Lab Experiments
HMPA has several advantages as a solvent in chemical reactions, including its ability to solvate cations and stabilize anions, as well as its high solubility in water and organic solvents. However, it has some limitations, including its high cost and its potential to interfere with some reactions, such as nucleophilic substitutions and carbonyl additions.
Future Directions
There are several potential future directions for research on HMPA, including its use as a solvent in new chemical reactions, its potential as a co-solvent in green chemistry applications, and its potential as a stabilizer for reactive intermediates in organic synthesis. Additionally, further research is needed to fully understand the mutagenic effects of HMPA and its potential impact on human health and the environment.
Scientific Research Applications
HMPA has been widely used as a solvent in a variety of chemical reactions, including Grignard reactions, Friedel-Crafts reactions, and reductions with lithium aluminum hydride. It has also been used as a co-solvent in polymerization reactions, as well as in the preparation of organometallic compounds.
properties
IUPAC Name |
N-(1-hydroxy-2-methylpropan-2-yl)-2,2-diphenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-18(2,13-20)19-17(21)16(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12,16,20H,13H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJWOABZPNLMJJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-hydroxy-2-methylpropan-2-yl)-2,2-diphenylacetamide |
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